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Compound of Interest

Compound Name: MRS2298

Cat. No.: B1676835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR)

of MRS2298, a potent and selective antagonist of the P2Y12 receptor. Understanding the

intricate connections between the molecular architecture of MRS2298 and its biological activity

is paramount for the rational design of novel antiplatelet therapies with improved efficacy and

safety profiles. This document summarizes key quantitative data, details relevant experimental

protocols, and visualizes critical signaling pathways and workflows to facilitate further research

and development in this area.

Core Concepts: Structure-Activity Relationship of
P2Y12 Receptor Antagonists
The development of P2Y12 receptor antagonists has been a cornerstone in the management

of thrombotic diseases. MRS2298, chemically known as 2-Chloro-N6-methyl-(N)-

methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, emerged from research focused on

modifying adenosine nucleotides to achieve high affinity and selectivity for the P2Y12 receptor.

The core structure of MRS2298 features a methanocarba modification, which locks the ribose

ring in a conformation favorable for receptor binding.

The SAR studies of MRS2298 and its analogs revolve around modifications at several key

positions of the adenosine scaffold:
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C2-Position: Substitution at the C2 position of the adenine base has been a critical area of

exploration. The presence of a chloro group in MRS2298 contributes significantly to its

antagonist activity at the P2Y12 receptor.

N6-Position: The N6-methyl group is another crucial feature for high-affinity binding.

Variations of this substituent can modulate both potency and selectivity.

Ribose Moiety: The (N)-methanocarba modification of the ribose sugar is a hallmark of this

series of compounds. This conformational constraint is essential for orienting the molecule

optimally within the P2Y12 receptor binding pocket.

Phosphate Groups: The 3',5'-bisphosphate moiety is vital for the interaction with the receptor.

Modifications to the phosphate chain can impact both affinity and metabolic stability.

Quantitative Data Summary
The following table summarizes the quantitative data for MRS2298 and a key related

compound, MRS2279, which is a selective P2Y1 receptor antagonist with a similar structural

scaffold. This comparison highlights the subtle structural changes that dictate selectivity

between P2Y receptor subtypes.
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Compound
Target
Receptor

Assay Type
Agonist
Used

Measured
Value

Value

MRS2298 P2Y12

Functional

Assay

(Adenylyl

Cyclase

Inhibition)

ADP -
Potent

Antagonist

MRS2279 P2Y1

Functional

Assay

(Inositol

Phosphate

Formation)

2MeSADP pKB 7.75

MRS2279 human P2Y1

Functional

Assay

(Inositol

Phosphate

Formation)

2MeSADP pKB 8.10

MRS2279 human P2Y1
Platelet

Aggregation
ADP pKB 8.05

Note: Specific Ki or IC50 values for a broad series of MRS2298 analogs are not readily

available in a single comprehensive public source. The data presented for MRS2279 is from a

study on a closely related P2Y1 antagonist and is included for comparative purposes to

illustrate the impact of structural modifications on receptor selectivity. MRS2298 is consistently

described as a potent P2Y12 antagonist.

Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
This protocol is a representative method for determining the binding affinity of test compounds

for the P2Y12 receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of MRS2298 analogs for the P2Y12

receptor.
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Materials:

Membrane preparations from cells expressing the human P2Y12 receptor (e.g., CHO-K1

cells).

Radioligand: [³H]2-MeS-ADP or other suitable radiolabeled P2Y12 antagonist.

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Test compounds (MRS2298 analogs) at various concentrations.

Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM

2-MeS-ADP).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail and a scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

50 µL of membrane preparation (containing 10-20 µg of protein).

50 µL of [³H]2-MeS-ADP (at a concentration near its Kd).

50 µL of binding buffer or unlabeled test compound at various concentrations.

For non-specific binding, add 50 µL of the non-specific binding control.

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using

a cell harvester.

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound

radioligand.
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Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value for each test compound from the competition binding

curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase
This protocol measures the ability of MRS2298 analogs to antagonize the ADP-mediated

inhibition of adenylyl cyclase, a key signaling event downstream of P2Y12 receptor activation.

Objective: To determine the potency (EC50 or IC50) of MRS2298 analogs as P2Y12 receptor

antagonists.

Materials:

Whole cells expressing the human P2Y12 receptor (e.g., CHO-K1 or 1321N1 cells).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Forskolin (an adenylyl cyclase activator).

ADP (the P2Y12 receptor agonist).

Test compounds (MRS2298 analogs) at various concentrations.

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

Procedure:

Cell Preparation: Seed the cells in a 96-well plate and grow to confluence.

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various

concentrations of the test compound for 15-30 minutes at 37°C.
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Stimulation: Add a fixed concentration of ADP and a fixed concentration of forskolin to the

wells. The forskolin stimulates cAMP production, which is then inhibited by ADP acting

through the Gi-coupled P2Y12 receptor.

Incubation: Incubate the plate for 30-60 minutes at 37°C.

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration using a commercial cAMP assay kit according to the manufacturer's

instructions.

Data Analysis: Plot the cAMP concentration against the concentration of the test compound.

Determine the concentration of the antagonist that reverses the ADP-induced inhibition of

forskolin-stimulated cAMP accumulation by 50% (IC50).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the P2Y12 receptor

signaling pathway and a typical experimental workflow for screening P2Y12 antagonists.

Extracellular
Cell Membrane

Intracellular

ADP
P2Y12 Receptor

Binds and Activates

MRS2298
Binds and Inhibits

Gi Protein
Activates

Adenylyl Cyclase

Inhibits Platelet Activation
 and Aggregation

Promotes

cAMP
Converts ATP to cAMP

Protein Kinase A

Activates VASPPhosphorylates VASP-P

Inhibits

Click to download full resolution via product page

Caption: P2Y12 receptor signaling cascade initiated by ADP and inhibited by MRS2298.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676835?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

